molecular formula C48H99N4O23+ B8265974 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium

Cat. No.: B8265974
M. Wt: 1100.3 g/mol
InChI Key: CZHNOKRHRZQHDX-UHFFFAOYSA-N
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Description

The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium is a hyperbranched polyether featuring 22 repeating ethoxy units terminated by a 2-aminoethoxy group and an iminoazanium moiety. Its structure confers unique physicochemical properties, including:

  • High hydrophilicity due to the polyethoxy backbone, enhancing solubility in polar solvents .
  • Cationic charge from the iminoazanium group, promoting interactions with anionic biomolecules (e.g., DNA, proteins) .
  • Flexibility from the ethoxy chains, enabling adaptability in binding or encapsulation .

This compound is hypothesized to function in drug delivery, biochemical inhibition, or as a cationic surfactant, though its applications remain under investigation.

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H99N4O23/c49-1-3-53-5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-41-43-73-45-47-75-48-46-74-44-42-72-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-54-4-2-51-52-50/h50H,1-49H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHNOKRHRZQHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H99N4O23+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1100.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Ethoxy Chain Length and Functional Groups

Compound Ethoxy Units Terminal Group Key Applications References
Target Compound 22 Iminoazanium Potential drug delivery, inhibition
2-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]acetamide 3 Acetamide Macrocycle inhibitors (SLC9A3)
2-[2-[2-(Biotinyl)ethoxy]ethoxy]benzoic acid 4 Biotin + Diazirine Protein interaction studies
2-(2-Hydroxyethoxy)ethanol 6 Hydroxyl Phytochemical extraction

Key Observations :

  • Longer ethoxy chains (e.g., 22 units) increase hydrophilicity but reduce membrane permeability compared to shorter analogues (3–6 units) .
  • Terminal iminoazanium groups enhance cationic charge density vs. neutral (hydroxyl) or zwitterionic (biotin-diazirine) termini, favoring electrostatic interactions .

Structural and Functional Comparisons

Macrocycle Inhibitors ()

Compounds like N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethyl]acetamide are integrated into macrocyclic inhibitors targeting SLC transporters. Unlike the target compound, these feature:

  • Shorter ethoxy chains (3 units).
  • Central cyclen cores for cation coordination.
  • Inhibitory activity linked to functional groups (e.g., benzenesulfonamide) rather than the polyether backbone .

Contrast: The target compound’s iminoazanium group may enable direct ionic interactions with transporter domains, bypassing the need for macrocyclic cores.

Biotinylated Ethoxy Derivatives ()

Biotin-conjugated ethoxy compounds (e.g., 2-[2-[2-(biotinyl)ethoxy]benzoic acid ) utilize ethoxy chains to enhance solubility for protein labeling. These compounds:

  • Employ 4 ethoxy units as linkers.
  • Integrate photoreactive diazirine groups for cross-linking.
  • Are commercially used in biochemical assays ($430–1,136/mg) .

Contrast : The target compound lacks biotin/diazirine but offers superior solubility (22 ethoxy units) and cationic charge, suggesting utility in nucleic acid delivery or cationic lipid substitutes.

Phytochemical Ethoxy Alcohols ()

Natural ethoxy alcohols (e.g., 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethanol) from Physalis minima L. exhibit:

  • Moderate ethoxy chains (6 units).
  • Neutral hydroxyl termini.
  • Roles in plant metabolite solubilization .

Contrast: The target compound’s aminoethoxy and iminoazanium groups introduce reactivity (e.g., amine conjugation, ionic binding) absent in phytochemical analogues.

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